Clk1/2-IN-3 Clk1/2-IN-3
Brand Name: Vulcanchem
CAS No.:
VCID: VC16635437
InChI: InChI=1S/C21H21N5O2/c1-21(2,13-27)17-6-3-14(4-7-17)20(28)25-18-12-26-11-15(5-8-19(26)24-18)16-9-22-23-10-16/h3-12,27H,13H2,1-2H3,(H,22,23)(H,25,28)
SMILES:
Molecular Formula: C21H21N5O2
Molecular Weight: 375.4 g/mol

Clk1/2-IN-3

CAS No.:

Cat. No.: VC16635437

Molecular Formula: C21H21N5O2

Molecular Weight: 375.4 g/mol

* For research use only. Not for human or veterinary use.

Clk1/2-IN-3 -

Specification

Molecular Formula C21H21N5O2
Molecular Weight 375.4 g/mol
IUPAC Name 4-(1-hydroxy-2-methylpropan-2-yl)-N-[6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl]benzamide
Standard InChI InChI=1S/C21H21N5O2/c1-21(2,13-27)17-6-3-14(4-7-17)20(28)25-18-12-26-11-15(5-8-19(26)24-18)16-9-22-23-10-16/h3-12,27H,13H2,1-2H3,(H,22,23)(H,25,28)
Standard InChI Key HFTFHYOWHGAEGY-UHFFFAOYSA-N
Canonical SMILES CC(C)(CO)C1=CC=C(C=C1)C(=O)NC2=CN3C=C(C=CC3=N2)C4=CNN=C4

Introduction

Chemical Identity and Discovery of CLK1/2-IN-3

CLK1/2-IN-3, also referred to as compound 3 in primary literature, is a synthetic small molecule with the chemical formula C₂₁H₂₁N₅O₂ and a molecular weight of 375.42 g/mol . Its International Chemical Identifier (InChI) key and exact structural details remain proprietary, but published data confirm its classification as an ATP-competitive kinase inhibitor targeting the CLK family. The compound was first identified through medicinal chemistry optimization campaigns aimed at developing selective CLK inhibitors with improved pharmacokinetic profiles compared to earlier-generation tools like TG003 .

The discovery of CLK1/2-IN-3 emerged from efforts to address the limited selectivity of pan-CLK inhibitors. Early CLK modulators, such as MU1210 and T3-CLK, exhibited overlapping activity against CDKs and MAPKs, complicating their use in mechanistic studies . CLK1/2-IN-3’s development prioritized selectivity for CLK1/2 over related CMGC kinases, achieving >100-fold selectivity against SRPK1-3 and negligible activity against CDKs at concentrations ≤1 μM .

Biochemical and Selectivity Profile

Target Affinity and Inhibition Kinetics

CLK1/2-IN-3 demonstrates high potency against CLK1 and CLK2, with IC₅₀ values of 1.1 nM and 2.1 nM, respectively (Table 1) . While it also inhibits SRPK1 (IC₅₀ = 130 nM), SRPK2 (260 nM), and SRPK3 (260 nM), its selectivity ratio for CLK1/2 over SRPKs exceeds 100-fold, making it a preferential tool for studying CLK-specific pathways .

Table 1: Inhibitory Activity of CLK1/2-IN-3 Against Kinase Targets

KinaseIC₅₀ (nM)Selectivity Ratio (vs. CLK1)
CLK11.11.0
CLK22.11.9
SRPK1130118
SRPK2260236
SRPK3260236

Kinase profiling against 313 recombinant kinases confirmed minimal off-target activity, with >90% inhibition observed only for CLK1/2 and SRPKs at 1 μM concentrations . This selectivity is critical for interpreting cellular phenotypes without confounding effects from unrelated kinase pathways.

Mechanism of Action: Splicing Modulation and Cellular Effects

Phosphorylation of SR Proteins

CLK1/2-IN-3 reduces phosphorylation of SR proteins, including SRSF1 and SRSF4, by >50% at 5 μM in MDA-MB-468 cells . SR proteins regulate spliceosome assembly by binding exonic splicing enhancers, and their phosphorylation status determines subcellular localization. CLK1/2-IN-3 treatment redistributes phosphorylated SR proteins from nuclear speckles to diffuse nucleoplasmic pools, effectively decoupling splicing machinery from transcription sites .

Induction of S6K mRNA Splicing

A hallmark of CLK1/2-IN-3 is its ability to promote selective splicing of S6K pre-mRNA, increasing the expression of pro-apoptotic isoforms in cancer cells . In MDA-MB-468 cells, treatment with 1.1–3.3 μM CLK1/2-IN-3 for 72 hours upregulated S6K transcripts by 2.5-fold, correlating with G₁ cell cycle arrest . This effect is mechanistically distinct from SRPK inhibitors, which predominantly affect constitutive splicing rather than alternative exon selection .

Nuclear Speckle Enlargement

At concentrations ≥5 μM, CLK1/2-IN-3 induces a 3-fold enlargement of nuclear speckles, as visualized by immunofluorescence staining of SC35 (a marker of splicing factor compartments) . This phenotype mirrors genetic CLK1/2 knockout models and suggests that kinase inhibition disrupts the dynamic equilibrium between SR protein phosphorylation and speckle morphology.

Antiproliferative Activity in Cancer Models

Cell LineGI₅₀ (μM)Cancer Type
MDA-MB-4683.4Triple-negative breast
A5492.6Non-small cell lung
COLO2052.1Colorectal
HCT-1162.5Colorectal
NCI-H232.2Non-small cell lung
SW6202.9Colorectal
COLO320DM1.5Multiple myeloma

Synergy with DNA-Damaging Agents

In HCT-116 colorectal cancer cells, combining CLK1/2-IN-3 (1 μM) with cisplatin (2 μg/mL) enhanced apoptosis by 40% compared to either agent alone . This synergy may arise from splicing-mediated downregulation of DNA repair genes, a hypothesis supported by RNA-seq data showing reduced BRCA1 and FANCD2 transcripts after CLK1/2-IN-3 treatment.

Comparative Analysis with Other CLK Inhibitors

CLK1/2-IN-3’s selectivity profile distinguishes it from clinical-stage CLK inhibitors (Table 3). For example, SM08502 (Phase I for solid tumors) inhibits CLK2 and CLK3 with IC₅₀ values of 2 nM and 22 nM, respectively, but lacks activity against CLK1 . Conversely, MU1210 inhibits CLK1/2/3 with single-digit nM potency but exhibits off-target activity against DYRK1A, limiting its utility in neurodevelopmental studies .

Table 3: Comparison of CLK Inhibitors

CompoundCLK1 IC₅₀ (nM)CLK2 IC₅₀ (nM)Clinical StageKey Off-Targets
CLK1/2-IN-31.12.1PreclinicalSRPK1-3
SM08502>10002Phase ICLK3, SRPK1
MU1210820PreclinicalDYRK1A, CDK2
T3-CLK0.6715PreclinicalCLK4, HIPK2

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